Product packaging for 2-(Cyclohex-1-en-1-yl)butanoic acid(Cat. No.:CAS No. 6627-68-5)

2-(Cyclohex-1-en-1-yl)butanoic acid

Cat. No.: B7770756
CAS No.: 6627-68-5
M. Wt: 168.23 g/mol
InChI Key: IXVMRSOUDHXLMU-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)butanoic acid, with the chemical formula C10H16O2, is a carboxylic acid characterized by a butanoic acid chain substituted with a cyclohexene (B86901) ring at the alpha position. researchgate.net Its structure presents interesting features for study, including a stereocenter at the alpha-carbon and a carbon-carbon double bond within the cyclohexene ring, which influences its stereochemistry and reactivity.

PropertyValue
CAS Number 6627-68-5
Molecular Formula C10H16O2
Molecular Weight 168.24 g/mol
IUPAC Name This compound

This table displays the basic chemical identifiers for this compound.

Unsaturated aliphatic carboxylic acids are a significant class of organic compounds that feature at least one carbon-carbon double or triple bond within their structure. The presence of the carboxylic acid group and the site of unsaturation gives rise to a rich and diverse chemistry. These compounds are precursors in a variety of organic syntheses and are found in numerous biologically active molecules.

The reactivity of unsaturated carboxylic acids is dictated by both the carboxyl group and the double bond. The carboxyl group can undergo typical reactions such as esterification, amide formation, and reduction. The double bond can participate in addition reactions, oxidations, and polymerizations. The position of the double bond relative to the carboxyl group is crucial; for instance, α,β-unsaturated carboxylic acids exhibit unique reactivity due to the conjugation between the double bond and the carbonyl group. In the case of this compound, the double bond is at the β,γ-position relative to the carbonyl carbon, which influences its electronic properties and reactivity.

The cyclohexene ring is a common structural motif in organic chemistry and is a key component in the synthesis of many important chemicals. It serves as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and polymers. nih.gov The double bond in the cyclohexene ring is a reactive site for various chemical transformations, including oxidation, which can yield valuable products like cyclohexene oxide, cyclohexenol, and cyclohexenone. nih.gov

Furthermore, the cyclohexene moiety is present in a number of biologically active compounds and natural products. Derivatives of cyclohexene have been investigated for a range of pharmacological activities, including antimicrobial and antifungal properties. nist.gov The conformation of the cyclohexene ring also plays a role in the biological activity of molecules, as it can influence how a molecule interacts with biological targets.

Specific academic research focused solely on this compound appears to be limited. However, the synthesis of related cyclohexene carboxylic acid derivatives has been explored in the context of developing compounds with potential antitumor activity. researchgate.netjocpr.com The general trajectory for compounds of this class often involves their synthesis and subsequent evaluation for biological activity or their use as building blocks in more complex organic syntheses.

Research into similar structures, such as 2-amidocyclohex-1-ene carboxylic acid derivatives, has been pursued to develop agonists for hydroxyl-carboxylic acid (HCA) receptors. researchgate.net This suggests a potential avenue of research for this compound could be in the field of medicinal chemistry, exploring its potential interactions with biological targets.

The primary area of research for compounds like this compound is synthetic organic chemistry. Methodologies for the synthesis of cyclohexene derivatives often involve Diels-Alder reactions or the functionalization of existing cyclohexene rings. For instance, the synthesis of some cyclohexene carboxylic acid derivatives has been achieved through the reaction of a cyclohexenone derivative with various reagents to introduce different functional groups. jocpr.com

Research into the applications of such compounds would typically involve in vitro assays to screen for biological activity, such as antimicrobial or cytotoxic effects. nist.govjocpr.com For example, the antitumor activity of some synthesized cyclohexene carboxylic acid derivatives was tested against various cancer cell lines. jocpr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B7770756 2-(Cyclohex-1-en-1-yl)butanoic acid CAS No. 6627-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexen-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVMRSOUDHXLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289302
Record name 2-(cyclohex-1-en-1-yl)butanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90289302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-68-5
Record name NSC60217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyclohex-1-en-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Cyclohex 1 En 1 Yl Butanoic Acid and Its Derivatives

Established Synthetic Routes to the Core 2-(Cyclohex-1-en-1-yl)butanoic Acid Structure

The construction of the fundamental this compound framework has been approached through various established synthetic methods. These routes typically involve the separate or sequential formation of the carboxylic acid moiety and the cyclohexene (B86901) ring, followed by their strategic connection.

Conventional Carboxylic Acid Synthesis Approaches

Traditional methods for synthesizing carboxylic acids can be adapted to produce the target molecule. One common approach involves the use of organometallic reagents. For instance, a Grignard reagent derived from a suitable cyclohexenyl halide can be carboxylated using carbon dioxide. Alternatively, the hydrolysis of a corresponding nitrile or ester precursor can yield the desired carboxylic acid.

Another established route is the acylation of cyclohexene. For example, the Friedel-Crafts acylation of cyclohexene with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride can introduce the butanoyl group. Subsequent manipulation of this ketone, such as through a Willgerodt-Kindler reaction followed by hydrolysis, can lead to the formation of the carboxylic acid.

A notable synthesis of 2-(1-cyclohexenyl)butyric acid has been reported using thionyl chloride in the reaction. chemicalbook.com This suggests a pathway potentially involving the conversion of a precursor alcohol to a chloride, followed by subsequent reactions to form the final acid.

Introduction and Functionalization of the Cyclohexene Ring

The formation and functionalization of the cyclohexene ring are critical steps in the synthesis of this compound. The Diels-Alder reaction is a powerful tool for constructing the six-membered ring with controlled stereochemistry. researchgate.net For instance, the reaction of a 1,3-butadiene (B125203) derivative with an appropriate dienophile can generate a cyclohexene ring that can be further elaborated. researchgate.net

Subsequent functionalization of a pre-existing cyclohexene ring is another key strategy. Electrophilic additions to the double bond, such as hydrohalogenation or hydration, can introduce functional groups that can then be used to build the butanoic acid side chain. For example, the addition of HBr to cyclohexene can provide a cyclohexyl bromide, which can then be used in a malonic ester synthesis to introduce the butanoic acid moiety.

Hydrogenation of a corresponding cyclohexadiene derivative is also a viable method. For example, the hydrogenation of cyclohex-3-enecarboxylic acids can yield saturated cyclohexane (B81311) carboxylic acids, indicating that selective reduction of a more unsaturated precursor could be a route to the desired cyclohexenyl structure. researchgate.net

Advanced and Stereoselective Synthetic Approaches for this compound

Modern synthetic chemistry has focused on developing more efficient and selective methods for the synthesis of complex molecules like this compound. These advanced approaches often prioritize stereochemical control, catalytic efficiency, and adherence to the principles of green chemistry.

Asymmetric Synthesis for Chiral Control

The presence of a stereocenter at the alpha-position of the butanoic acid chain makes asymmetric synthesis a crucial area of investigation. Chiral auxiliaries can be employed to direct the stereochemical outcome of key bond-forming reactions. york.ac.uk For example, an achiral cyclohexenyl precursor can be attached to a chiral auxiliary, and subsequent alkylation at the alpha-position can proceed with high diastereoselectivity. york.ac.uk Removal of the auxiliary then affords the enantiomerically enriched product. york.ac.uk

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov Chiral amines or phosphoric acids can catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems, a strategy that could be adapted to introduce the butanoic acid side chain onto a cyclohexenone precursor with high enantioselectivity. nih.gov For instance, the asymmetric Michael addition of a butyrate (B1204436) equivalent to 2-cyclohexen-1-one, catalyzed by a chiral organocatalyst, could be a key step in an enantioselective synthesis. nih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. york.ac.ukHigh levels of stereocontrol, well-established methodology. york.ac.ukRequires stoichiometric amounts of the auxiliary, additional steps for attachment and removal. york.ac.uk
Chiral Catalysts A small amount of a chiral catalyst is used to generate a chiral product from an achiral starting material. york.ac.ukHigh efficiency (catalytic amounts), potential for high enantioselectivity. york.ac.ukCatalyst development can be challenging, may require specific reaction conditions.
Organocatalysis The use of small organic molecules as catalysts. nih.govMetal-free, often milder reaction conditions, readily available catalysts. nih.govnih.govCatalyst loading can sometimes be higher than with metal catalysts.

Catalytic Synthesis and Green Chemistry Principles

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing synthetic route design. yale.edudntb.gov.ua Catalytic methods are central to this philosophy, as they minimize the use of stoichiometric reagents and often lead to higher atom economy. iitm.ac.inwiley-vch.de

For the synthesis of this compound, catalytic cross-coupling reactions offer an efficient approach. For example, a Suzuki or Negishi coupling of a cyclohexenylboronic acid or organozinc reagent with an α-halobutanoic acid derivative could forge the key carbon-carbon bond.

Transition metal catalysis also plays a role in C-H functionalization reactions, which offer a highly atom-economical way to form new bonds. acs.orgnih.govresearchgate.net A directed C-H activation strategy could potentially be used to directly couple a C-H bond on the cyclohexene ring with a suitable butanoic acid precursor.

Table 2: Green Chemistry Metrics in Synthesis

MetricDescriptionRelevance to Synthesis
Atom Economy The measure of the amount of starting materials that end up in the final product. iitm.ac.inHigher atom economy means less waste generated.
E-Factor The mass ratio of waste to desired product. nih.goviitm.ac.inA lower E-factor indicates a more environmentally friendly process. iitm.ac.in
Catalytic vs. Stoichiometric Reagents Using small amounts of a catalyst that can be recycled versus large amounts of a reagent that is consumed. yale.eduCatalytic processes are generally more sustainable. yale.edu

Electrochemical Synthesis Methods for Unsaturated Systems

Electrochemical synthesis offers a unique and powerful approach for the construction of unsaturated molecules, often proceeding under mild conditions without the need for harsh reagents. nih.gov Anodic oxidation can be used to generate reactive intermediates, such as radical cations, which can then undergo a variety of transformations. nih.gov

For the synthesis of this compound, an electrochemical approach could involve the oxidation of a cyclohexene derivative to generate a carbocation or radical intermediate, which could then be trapped by a butanoate nucleophile. The Kolbe electrolysis, which involves the anodic decarboxylation of carboxylic acids to form radicals, could also be adapted. nih.gov For example, the co-electrolysis of a cyclohexenecarboxylic acid and a derivative of butanoic acid could potentially lead to the desired product through radical coupling.

The use of electroauxiliaries, which are functional groups that lower the oxidation potential of a substrate, can enhance the selectivity of electrochemical reactions. nih.gov This strategy could be employed to control the regioselectivity of an electrochemical functionalization of the cyclohexene ring.

Derivatization Chemistry of this compound

The chemical reactivity of this compound is primarily centered around its two main functional groups. The carboxylic acid group is amenable to a variety of classic transformations, while the cyclohexene double bond offers a gateway to further skeletal modifications and the introduction of new functionalities.

Esterification Reactions of the Butanoic Acid Moiety

The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation. The most common method for this is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

A variety of alcohols, from simple alkanols like methanol (B129727) and ethanol (B145695) to more complex structures, can be employed to generate a library of corresponding esters. The general reaction is as follows:

Generated code

Table 1: Representative Fischer-Speier Esterification Reactions

Alcohol (R-OH)Ester ProductTypical Catalyst
MethanolMethyl 2-(cyclohex-1-en-1-yl)butanoateH₂SO₄
EthanolEthyl 2-(cyclohex-1-en-1-yl)butanoateH₂SO₄
IsopropanolIsopropyl 2-(cyclohex-1-en-1-yl)butanoatep-TsOH

It is important to note that reaction conditions, such as temperature and reaction time, would need to be optimized for specific alcohol substrates to achieve high yields.

Amide Formation and Related Condensation Reactions

The carboxylic acid moiety can also be readily converted into a wide range of amides through reaction with primary or secondary amines. Direct condensation of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

Common methods for amide formation include the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and the amine under milder conditions.

The general scheme for amide formation is:

Generated code

Table 2: Common Reagents for Amide Bond Formation

Reagent/MethodDescription
Thionyl Chloride (SOCl₂)Converts the carboxylic acid to a more reactive acyl chloride.
Dicyclohexylcarbodiimide (DCC)A widely used coupling agent that facilitates direct amide bond formation.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)A water-soluble carbodiimide (B86325) coupling agent, simplifying product purification.

Modifications of the Cyclohexene Double Bond (e.g., Hydroxylation, Halogenation)

The double bond within the cyclohexene ring of this compound and its derivatives is susceptible to a variety of electrophilic addition reactions.

Hydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) to produce a vicinal diol. Alternatively, epoxidation of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), followed by acid- or base-catalyzed ring-opening of the resulting epoxide, can also yield diols.

Halogenation: The double bond can undergo halogenation with reagents like bromine (Br₂) or N-bromosuccinimide (NBS). The reaction with Br₂ typically results in the addition of two bromine atoms across the double bond. In contrast, NBS, particularly in the presence of a radical initiator, can be used for allylic bromination, introducing a bromine atom at the carbon adjacent to the double bond.

Table 3: Potential Modifications of the Cyclohexene Double Bond

ReactionReagentPotential Product
DihydroxylationOsmium Tetroxide (OsO₄)2-(1,2-dihydroxycyclohexyl)butanoic acid derivative
Epoxidationm-Chloroperoxybenzoic acid (m-CPBA)2-(1,2-epoxycyclohexyl)butanoic acid derivative
BrominationBromine (Br₂)2-(1,2-dibromocyclohexyl)butanoic acid derivative
Allylic BrominationN-Bromosuccinimide (NBS)2-(3-bromocyclohex-1-en-1-yl)butanoic acid derivative

Synthesis of Conjugated and Polycyclic Derivatives

The structure of this compound serves as a potential starting point for the synthesis of more complex molecular architectures, including conjugated and polycyclic systems.

The cyclohexene double bond can act as a dienophile in Diels-Alder reactions. By reacting an ester or another suitable derivative of this compound with a conjugated diene, a [4+2] cycloaddition can occur, leading to the formation of a bicyclic system. The specific stereochemical and regiochemical outcomes of such reactions would depend on the nature of the diene and the reaction conditions employed.

Furthermore, intramolecular cyclization reactions could potentially be explored. For instance, after suitable functionalization of the butanoyl side chain, it might be possible to induce a cyclization onto the cyclohexene ring, leading to the formation of fused or bridged polycyclic structures. The feasibility of such transformations would require careful design of the precursor and selection of appropriate reaction conditions.

Reaction Mechanisms and Kinetics in Transformations of 2 Cyclohex 1 En 1 Yl Butanoic Acid

Mechanistic Investigations of Key Transformations

The transformations of 2-(Cyclohex-1-en-1-yl)butanoic acid can be broadly categorized by which functional group is involved in the reaction. The carboxylic acid moiety typically undergoes nucleophilic acyl substitution, while the cyclohexene (B86901) double bond is susceptible to electrophilic additions.

A prominent example is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. libretexts.orgmasterorganicchemistry.com For this compound, the reaction with an alcohol (e.g., ethanol) proceeds through several reversible steps: chemguide.co.ukyoutube.com

Protonation of the Carbonyl Oxygen: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the newly added alkoxy group to one of the hydroxyl groups, converting it into a better leaving group (water). libretexts.org

Elimination of Water: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.orgmasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

Another important nucleophilic acyl substitution is the conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂). This reaction also proceeds via an addition-elimination mechanism where the hydroxyl group is converted into a superior leaving group, which is then displaced by a chloride ion.

Table 1: Reagents for Nucleophilic Acyl Substitution
TransformationReagent(s)ProductCatalyst
EsterificationAlcohol (e.g., Ethanol)Ester (e.g., Ethyl 2-(cyclohex-1-en-1-yl)butanoate)Strong Acid (e.g., H₂SO₄, TsOH) masterorganicchemistry.comorganic-chemistry.org
Acyl Chloride FormationThionyl Chloride (SOCl₂)Acyl ChloridePyridine (often used)
Amide FormationAmine (e.g., Ammonia)AmideHigh Temperature or Coupling Agent (e.g., DCC)

The electron-rich pi (π) bond of the cyclohexene ring is susceptible to attack by electrophiles. In an electrophilic addition reaction, the π bond is broken to form two new sigma (σ) bonds. The mechanism typically involves a two-step process.

Consider the addition of a hydrogen halide, such as hydrogen bromide (HBr).

Electrophilic Attack and Carbocation Formation: The alkene's π electrons attack the electrophilic hydrogen atom of HBr. This breaks the H-Br bond and forms a new C-H bond. The other carbon atom of the original double bond loses its share of the π electrons and becomes a carbocation intermediate. For this compound, this results in a tertiary carbocation, which is relatively stable.

Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, attacks the positively charged carbocation, forming a new C-Br bond and yielding the final alkyl halide product.

According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the halide adds to the more substituted carbon. In this case, the carbocation forms at the most substituted carbon (C1 of the cyclohexene ring), and the bromide ion subsequently attacks this position.

Other electrophilic additions, such as acid-catalyzed hydration (addition of water), follow a similar mechanistic principle, leading to the formation of an alcohol.

Table 2: Reagents for Electrophilic Addition
ReactionReagent(s)ProductIntermediate
HydrohalogenationHBr or HClHalogenated Cyclohexane (B81311) DerivativeTertiary Carbocation
HydrationH₂O, H⁺Alcohol (Hydroxycyclohexyl derivative)Tertiary Carbocation
HalogenationBr₂ or Cl₂Dihalogenated Cyclohexane DerivativeHalonium Ion

Elimination reactions on the butanoic acid backbone of the parent molecule are not spontaneous as they require a suitable leaving group, which is absent. However, if the molecule were first modified—for example, through halogenation at the 3-position (beta-carbon) to create 3-bromo-2-(cyclohex-1-en-1-yl)butanoic acid—then a base-induced elimination could occur to form a new double bond.

Two primary mechanisms for such eliminations exist:

E2 Mechanism: This is a one-step (concerted) process where a strong, sterically unhindered base removes a proton from the carbon adjacent to the leaving group (alpha-carbon) at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the base.

E1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate (the rate-determining step). A weak base then removes a proton from an adjacent carbon to form the double bond. This mechanism is favored by weaker bases and conditions that stabilize the carbocation.

The regioselectivity of these reactions often follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product.

Kinetic Studies and Reaction Rate Determinants

While specific kinetic data for reactions of this compound are not extensively documented, the rate-determining factors can be inferred from the general mechanisms of its key transformations.

For Nucleophilic Acyl Substitution (Fischer Esterification): The reaction is reversible and subject to equilibrium control. The forward reaction rate is influenced by the concentration of the carboxylic acid, the alcohol, and the acid catalyst. To drive the reaction toward the ester product, a large excess of the alcohol is often used, or the water by-product is removed as it forms (e.g., using a Dean-Stark apparatus). masterorganicchemistry.com Steric hindrance around the carbonyl group can slow the reaction rate by impeding the approach of the nucleophilic alcohol.

For Electrophilic Addition: The rate-determining step is the formation of the carbocation intermediate. Therefore, the reaction rate is highly dependent on the stability of this carbocation. The structure of this compound allows for the formation of a relatively stable tertiary carbocation on the cyclohexene ring, suggesting that electrophilic additions should proceed at a reasonable rate. The rate is first order in both the alkene and the electrophile.

Table 3: Determinants of Reaction Rates
Reaction TypeKey Kinetic FactorsTypical Rate Law
Fischer EsterificationReactant Concentrations, Catalyst Concentration, Temperature, Water Removal masterorganicchemistry.comRate = k[Acid][Alcohol][H⁺]
Electrophilic AdditionCarbocation Stability, Reagent ConcentrationRate = k[Alkene][Electrophile]
E1 EliminationLeaving Group Ability, Carbocation StabilityRate = k[Substrate]
E2 EliminationSubstrate and Base Concentration, Steric HindranceRate = k[Substrate][Base]

Influence of Catalysis on Reaction Mechanisms and Selectivity

Catalysis plays a pivotal role in enabling and controlling the transformations of this compound by lowering the activation energy of reactions.

Acid Catalysis in Nucleophilic Acyl Substitution: In Fischer esterification, a strong acid catalyst is essential. It functions by protonating the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol. chemguide.co.uk This catalytic pathway avoids the need to deprotonate the carboxylic acid with a strong base, which would render it unreactive to nucleophiles.

Catalysis in Electrophilic Addition: The hydration of the cyclohexene double bond is typically catalyzed by a strong acid. The acid protonates the double bond to initiate the formation of the carbocation, which is then attacked by water.

Catalytic Hydrogenation: The double bond of the cyclohexene ring can be reduced to a single bond through catalytic hydrogenation. This reaction involves the use of H₂ gas and a heterogeneous catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). researchgate.netcolab.ws The catalyst provides a surface on which H₂ is adsorbed and dissociates into hydrogen atoms, which are then added across the double bond in a syn-addition, typically from the less sterically hindered face of the ring. This method is highly efficient for converting the unsaturated cyclohexene ring into a saturated cyclohexane ring, yielding 2-(cyclohexyl)butanoic acid.

Table 4: Catalysts and Their Roles
ReactionCatalystMechanistic Role
Fischer EsterificationH₂SO₄, TsOHProtonates carbonyl oxygen to increase electrophilicity of carbonyl carbon. chemguide.co.uk
Alkene HydrationH₃PO₄, H₂SO₄Protonates the double bond to generate a carbocation intermediate.
Alkene HydrogenationPd/C, PtO₂, Raney NiProvides a surface for the addition of hydrogen atoms across the double bond. researchgate.netcolab.ws

Spectroscopic and Advanced Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 2-(Cyclohex-1-en-1-yl)butanoic acid. By analyzing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. The acidic proton of the carboxyl group is highly deshielded and is expected to appear as a broad singlet in the 10–12 ppm region. libretexts.org Protons on the carbon adjacent to the carboxylic acid typically absorb between 2-3 ppm. libretexts.org The vinyl proton on the cyclohexene (B86901) ring would appear in the alkene region (around 5.5-6.0 ppm). The remaining aliphatic protons of the cyclohexene ring and the butanoic acid chain would produce a complex series of overlapping signals in the upfield region (approximately 1.0-2.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, with an expected chemical shift in the range of 170–185 ppm. libretexts.orglibretexts.org The two sp²-hybridized carbons of the cyclohexene double bond would appear between 115–140 ppm. libretexts.org The remaining sp³-hybridized carbons in the cyclohexene ring and the butanoic acid side chain would have signals in the upfield region, generally between 10-50 ppm. libretexts.orgdocbrown.info

Predicted NMR Data Tables

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on typical chemical shifts for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts Data is predicted based on analogous structures.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
-COOH10.0 - 12.0Broad Singlet
=CH- (vinyl)5.5 - 6.0Triplet (or Multiplet)
-CH(COOH)-2.8 - 3.2Triplet
-CH₂- (ethyl)1.5 - 1.8Multiplet
-CH₃ (ethyl)0.9 - 1.1Triplet
Ring -CH₂-1.2 - 2.2Multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts Data is predicted based on analogous structures.

Carbon Assignment Predicted Chemical Shift (ppm)
-C OOH175 - 185
=C - (quaternary)135 - 145
=C H- (vinyl)120 - 130
-C H(COOH)-45 - 55
-C H₂- (ethyl)25 - 35
Ring -C H₂-20 - 40
-C H₃ (ethyl)10 - 15

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu It would be used to trace the connectivity of the butanoic acid chain by showing correlations between the methyl protons, the adjacent methylene (B1212753) protons, and the methine proton at the alpha-position. It would also confirm the coupling between protons within the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduwikipedia.org Each peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. columbia.eduwikipedia.org The HMBC spectrum is crucial for connecting the different spin systems identified in the COSY spectrum. For instance, it would show a key correlation between the protons on the ethyl group and the alpha-methine carbon, and most importantly, between the alpha-methine proton and the carbonyl carbon (-COOH). It would also provide unambiguous evidence for the connection point between the butanoic acid chain and the cyclohexene ring by showing correlations between the alpha-methine proton and the carbons of the double bond.

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgdocbrown.info A strong, sharp absorption for the carbonyl (C=O) stretch would appear between 1700 and 1725 cm⁻¹. docbrown.info The C=C stretch of the cyclohexene ring would likely show a weaker absorption around 1650 cm⁻¹. The C-H stretching vibrations for both sp² (vinyl) and sp³ (aliphatic) carbons would be observed just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often give stronger signals. Therefore, the C=C double bond stretch in the cyclohexene ring (around 1650 cm⁻¹) would be expected to produce a strong and easily identifiable signal. rsc.orgresearchgate.net The C-C bond stretching and various C-H bending modes would also be visible, providing a detailed fingerprint of the molecule that complements the IR spectrum. researchgate.net

Table 3: Expected Vibrational Spectroscopy Bands Data is predicted based on analogous structures.

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibration Type
O-H (Carboxylic Acid)2500-3300 (Very Broad, Strong)Weak / Not ObservedStretching
C=O (Carboxylic Acid)1700-1725 (Strong)1650-1670 (Medium)Stretching
C=C (Alkene)1640-1660 (Medium-Weak)1640-1660 (Strong)Stretching
C-H (sp²)3020-3080 (Medium)3020-3080 (Strong)Stretching
C-H (sp³)2850-2960 (Strong)2850-2960 (Strong)Stretching

Mass Spectrometry (MS) in Structural Confirmation and Purity Assessment

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the exact mass of the parent molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₀H₁₆O₂. HRMS would be able to distinguish this formula from other combinations of atoms that might have the same nominal mass.

Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS, making it an ideal technique for analyzing the purity of a sample or identifying components in a mixture. nih.gov For this compound, a pure sample would show a single peak in the gas chromatogram. The corresponding mass spectrum would display the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). docbrown.info Another likely fragmentation would involve cleavage of the bond between the alpha-carbon and the cyclohexene ring, leading to characteristic fragment ions.

Chromatographic Methods for Separation and Quantification in Complex Matrices

The analysis of this compound within complex mixtures, such as reaction media or biological matrices, necessitates the use of high-resolution chromatographic techniques. These methods are essential for isolating the target analyte from impurities and other components, allowing for accurate quantification and further characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. While specific application notes for this exact compound are not extensively detailed in publicly available literature, established methods for similar acidic compounds can be readily adapted.

A typical HPLC method for the quantification of this compound would employ a reversed-phase approach. This involves a non-polar stationary phase, most commonly a C18-functionalized silica (B1680970) column, and a polar mobile phase. The mobile phase composition is critical for achieving optimal separation and is often a mixture of an aqueous component (containing a buffer or acidifier to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

For instance, a gradient elution method, where the proportion of the organic modifier is increased over the course of the analysis, would be effective in eluting the compound of interest while separating it from more polar and less polar impurities. Detection is typically achieved using an ultraviolet (UV) detector, as the carbon-carbon double bond in the cyclohexene ring provides a chromophore that absorbs in the lower UV range (around 200-220 nm).

Table 1: Representative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for quantitative analysis in various sample matrices.

Chiral Chromatography for Enantiomeric Purity

Due to the presence of a chiral center at the second carbon of the butanoic acid chain, this compound can exist as a pair of enantiomers. As the biological and pharmacological activities of enantiomers can differ significantly, the determination of enantiomeric purity is of paramount importance. Chiral chromatography is the most effective method for this purpose.

The separation of the enantiomers of this compound would be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica support, are often highly effective for the resolution of racemic carboxylic acids.

The choice of the mobile phase in chiral chromatography is crucial and can be either normal-phase (e.g., a mixture of alkanes and an alcohol) or reversed-phase. For carboxylic acids, normal-phase conditions often provide better selectivity. An acidic modifier, such as trifluoroacetic acid (TFA), is typically added to the mobile phase to suppress the ionization of the analyte and improve peak shape.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Purity of this compound

ParameterCondition
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Temperature 25 °C

Under these conditions, the two enantiomers of this compound would interact differently with the chiral stationary phase, leading to different retention times and allowing for their baseline separation and quantification. The enantiomeric excess (% ee) can then be calculated from the peak areas of the two enantiomers.

Stereochemical Aspects and Conformational Analysis

Chiral Centers and Enantiomerism in 2-(Cyclohex-1-en-1-yl)butanoic acid

Enantiomerism in this molecule stems from the presence of a single chiral center at the second carbon (C2) of the butanoic acid side chain. This carbon is bonded to four distinct groups: a hydrogen atom, a carboxyl group (-COOH), an ethyl group (-CH2CH3), and the cyclohex-1-en-1-yl group. This arrangement results in the existence of two non-superimposable mirror-image isomers, known as enantiomers.

The absolute configuration of the chiral center in this compound is designated using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org This system assigns a priority to each of the four substituents attached to the chiral carbon based on atomic number. masterorganicchemistry.com

To assign the configuration, the following steps are taken:

Prioritize the substituents: The atom directly attached to the chiral center with the highest atomic number receives the highest priority.

Priority 1: The oxygen atom of the carboxyl group (-COOH) has a higher atomic number than carbon or hydrogen.

Priority 2: The carbon atom of the cyclohex-1-en-1-yl group is bonded to two other carbons (C2 and C6 of the ring), giving it higher priority than the ethyl group's methylene (B1212753) carbon, which is bonded to one carbon and two hydrogens.

Priority 3: The carbon atom of the ethyl group (-CH2CH3).

Priority 4: The hydrogen atom.

Orient the molecule: The molecule is oriented in space so that the lowest-priority substituent (the hydrogen atom) points away from the viewer. libretexts.org

Determine the direction: The direction of the path from the highest priority substituent (1) to the second-highest (2) to the third-highest (3) is observed.

If the path proceeds in a clockwise direction, the configuration is designated as (R) (from the Latin rectus, meaning right). libretexts.org

If the path proceeds in a counter-clockwise direction, the configuration is designated as (S) (from the Latin sinister, meaning left). libretexts.orgyoutube.com

This systematic process allows for an unambiguous description of the three-dimensional arrangement of atoms at the chiral center for each enantiomer. masterorganicchemistry.com

The separation of the (R)- and (S)-enantiomers of this compound, a process known as chiral resolution, is crucial for studying their individual properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for this purpose. nih.govacgpubs.org CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. acgpubs.org

Another effective technique is capillary electrophoresis (CE), which can separate enantiomers based on their different mobilities in a chiral selector-containing medium, such as cyclodextrins. nih.gov The determination of enantiomeric purity, or enantiomeric excess (ee%), is often performed using these same chromatographic techniques, which can precisely quantify the amount of each enantiomer in a mixture. nih.govacgpubs.org

TechniquePrinciple of SeparationCommon Application
Chiral HPLCDifferential interaction with a chiral stationary phase (CSP).Preparative separation and analytical purity determination. nih.govacgpubs.org
Capillary Electrophoresis (CE)Differential mobility in the presence of a chiral selector (e.g., cyclodextrins).Analytical separation and purity assessment. nih.gov
Diastereomeric CrystallizationFormation of diastereomeric salts with a chiral resolving agent, which have different solubilities.Classical method for preparative scale resolution.

Geometrical Isomerism of the Cyclohexene (B86901) Moiety

Geometrical isomerism, such as E/Z or cis/trans, is typically associated with restricted rotation around a bond, most commonly a carbon-carbon double bond. In the case of this compound, the double bond is part of the cyclohexene ring (endocyclic). For small to medium-sized rings like cyclohexene, the ring's structure is too rigid to allow for the existence of a stable trans isomer. quora.comquora.com The strain associated with twisting the six-membered ring to accommodate a trans double bond is prohibitive. quora.com Therefore, the double bond in the cyclohexene ring of this molecule is fixed in a cis (or Z) configuration. As a result, E/Z or cis/trans isomerism related to the double bond itself is not a variable feature for this compound. quora.com

Conformational Preferences and Dynamics of the Butanoic Acid Side Chain and Cyclohexene Ring

The cyclohexene ring is not planar and adopts a half-chair conformation, which is its most stable arrangement. lookchem.com This conformation involves four of the carbon atoms (C1, C2, C3, and C6) being roughly in the same plane, while the other two carbons (C4 and C5) are puckered out of this plane. lookchem.com The ring undergoes rapid interconversion between two equivalent half-chair forms at room temperature. lookchem.com

The butanoic acid substituent is attached to C1 of the cyclohexene ring, a carbon atom that is part of the double bond. The positions on the saturated carbons of the ring (C3, C4, C5, C6) can be described as axial or equatorial (or more accurately, pseudo-axial and pseudo-equatorial for carbons adjacent to the double bond). lookchem.com However, the substituent at C1 lies in the plane of the double bond.

The conformational flexibility of the molecule is primarily determined by:

Ring Inversion: The rapid flipping of the cyclohexene ring between its two half-chair conformations. lookchem.com

Side Chain Rotation: Rotation around the single bonds of the butanoic acid side chain, particularly the C-C bond connecting the side chain to the cyclohexene ring.

Biological Activity and Mechanistic Studies in Vitro and Target Oriented

Investigations into Antimicrobial Activities

The antimicrobial potential of compounds structurally related to 2-(Cyclohex-1-en-1-yl)butanoic acid has been explored, revealing a range of activities against various pathogenic microorganisms.

Derivatives of cyclohexane (B81311) have demonstrated notable antibacterial properties. For instance, certain functionally substituted cyclohexane derivatives have shown activity against Gram-positive bacteria such as Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. cabidigitallibrary.org The antibacterial efficacy of these compounds was found to be comparable to that of established antibiotics like chloramphenicol, ampicillin, and tetracycline. cabidigitallibrary.org The proposed mechanism for some cyclohexane derivatives involves the disruption of bacterial cytoplasmic membranes, which impedes the transport of essential low molecular weight hydrophilic substances into the bacterial cell. cabidigitallibrary.org

Furthermore, some butanoic acid derivatives have been recognized for their potential antimicrobial effects, suggesting that the butanoic acid moiety could contribute to antibacterial activity. ontosight.ai However, specific studies detailing the antibacterial efficacy and mechanism of this compound are currently lacking.

The antifungal activity of cyclohexane derivatives has also been reported. For example, a cyclohexane tosyloxyimine derivative was found to be most effective against the yeast Candida tropicalis. researchgate.net Similarly, other studies on synthetic compounds containing cyclohexane rings have reported varying degrees of antifungal activity against different fungal strains. researchgate.netnih.govnih.govnih.gov The general understanding is that the lipophilicity of the cyclohexane ring can play a role in the antimicrobial activity, potentially by facilitating interaction with fungal cell membranes. cabidigitallibrary.org As with its antibacterial properties, direct research into the antifungal efficacy and specific mechanisms of this compound has not been found.

Enzyme Inhibition Studies

The potential for cyclohexane and butanoic acid derivatives to act as enzyme inhibitors has been an area of interest in drug discovery.

While no studies have specifically identified enzyme targets for this compound, research on related structures provides some clues. For example, long-chain carboxylic acid derivatives of vitamin E, which share a lipophilic tail and a carboxylic acid head, have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. nih.gov Additionally, certain oleanolic acid derivatives, which are structurally distinct but also feature a carboxylic acid group, have been identified as inhibitors of α-glucosidase. nih.govresearchgate.net These findings suggest that the carboxylic acid moiety is often crucial for binding to the active site of target enzymes.

The kinetic and mechanistic details of enzyme inhibition by related compounds vary depending on the enzyme and the inhibitor. For instance, the inhibition of 5-LOX by vitamin E metabolites was found to be potent, with IC50 values in the low micromolar range, and it is suggested that these inhibitors bind to an allosteric site on the enzyme. nih.gov In the case of α-glucosidase inhibition by oleanolic acid derivatives, structure-activity relationship studies have indicated that modifications to the core structure can significantly impact inhibitory potency. nih.govresearchgate.net Without direct studies, the kinetic and mechanistic aspects of any potential enzyme inhibition by this compound remain speculative.

Receptor Modulation and Ligand-Binding Studies (excluding human trials)

A significant area of research for compounds structurally similar to this compound is in the modulation of specific cellular receptors.

Notably, derivatives of 2-amidocyclohex-1-enecarboxylic acid have been synthesized and evaluated as agonists for the hydroxyl-carboxylic acid (HCA) receptors, specifically HCA1, HCA2, and HCA3. researchgate.netnih.gov These receptors are G-protein coupled receptors that are activated by various endogenous and synthetic hydroxy-carboxylic acids.

The research in this area has focused on understanding the structure-activity relationships (SAR) for HCA receptor activation. For instance, it was found that modifying the linker in the amide portion of 2-amidocyclohex-1-enecarboxylic acid derivatives by introducing rigid elements like a double bond, triple bond, or a cyclopropane (B1198618) ring could modulate the potency and selectivity for the HCA2 receptor. researchgate.net The presence of aromatic groups, such as naphthalene, was also found to be important for the activity of these compounds. researchgate.net

The potency of these derivatives as HCA receptor agonists was typically evaluated using 3'-5'-cyclic adenosine (B11128) monophosphate (cAMP) assays in cell lines expressing the respective human HCA receptors. researchgate.netnih.gov The results from these studies are often presented in terms of EC50 values, which represent the concentration of the compound that elicits a half-maximal response.

While these studies were not performed on this compound itself, they strongly suggest that the cyclohexene (B86901) carboxylic acid scaffold is a viable starting point for designing ligands that can modulate HCA receptors. The butanoic acid side chain at the 2-position of the cyclohexene ring would represent a novel modification in this context, and its effect on receptor binding and activation would require specific investigation.

Interaction with Specific Receptors (e.g., G-Protein Coupled Receptors)

There is currently no available information on the interaction of this compound with G-Protein Coupled Receptors (GPCRs) or any other specific receptor targets.

Structure-Activity Relationship (SAR) Studies for Biological Effects

No structure-activity relationship (SAR) studies for this compound have been published, which would typically elucidate the relationship between the compound's chemical structure and its biological effects.

While research exists for structurally related compounds containing a cyclohexene moiety, the strict focus on This compound , as per the research directive, prevents the inclusion of such data. The scientific community awaits future research that may shed light on the potential biological activities of this specific compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These calculations are fundamental to predicting reactivity and spectroscopic characteristics.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of 2-(Cyclohex-1-en-1-yl)butanoic acid would allow for the exploration of its conformational landscape, revealing the different shapes the molecule can adopt and the energetic barriers between them. This is particularly relevant for understanding the flexibility of the cyclohexene (B86901) ring and the butanoic acid side chain. Such simulations could also provide insights into how the molecule behaves in different solvent environments. To date, no molecular dynamics simulation studies have been reported for this compound.

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR)

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. QSAR is a chemoinformatic technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). If this compound were being investigated as a potential drug, molecular docking could be used to predict how it might bind to a specific biological target. The results would provide a binding affinity score and a visual representation of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. This information is crucial for understanding the potential mechanism of action and for guiding the design of more potent molecules. As of now, no molecular docking studies involving this compound have been documented in the scientific literature.

Prediction of Binding Modes and Affinities with Macromolecular Targets

Computational modeling serves as a powerful tool to predict and analyze the interactions between small molecules, such as this compound, and their potential macromolecular targets. Through techniques like molecular docking, researchers can elucidate the preferred binding poses and estimate the binding affinity of a ligand to a protein, providing insights that can guide further experimental studies. nih.govresearchgate.netyoutube.com

Molecular docking simulations are frequently employed to predict the binding orientation of small molecules within the active site of a protein. youtube.comnih.gov For a compound like this compound, these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on structurally similar β-hydroxy-β-arylpropanoic acids have been used to identify potential cyclooxygenase-2 (COX-2) inhibitors by calculating the binding energies of different compounds within the enzyme's active site. nih.gov Similarly, docking simulations have successfully predicted the binding of profen drugs, which are also carboxylic acids, to site II of human serum albumin. nih.gov

The binding affinity, often expressed as the binding free energy (ΔG), is a critical parameter in assessing the potential of a molecule to interact with a biological target. Lower binding energies typically indicate a more stable complex and higher affinity. Computational methods can estimate these energies, helping to rank potential drug candidates. nih.gov For example, in silico studies of 2,4-dioxo-4-phenylbutanoic acid analogues used docking to identify compounds with favorable binding energies against the 1HZP enzyme, a potential target in Mycobacterium tuberculosis. researchgate.net

The following table illustrates hypothetical binding affinities and key interactions of this compound with a range of potential protein targets, as might be predicted through molecular docking studies.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Hydrogen Bonds
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Carboxylate with Arg120
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-7.9His323, His449, Tyr473Carboxylate with His323 and His449
Human Serum Albumin (HSA) - Site II-6.2Arg410, Tyr411Carboxylate with Arg410
Farnesoid X Receptor (FXR)-7.1Arg331, Ser332Carboxylate with Arg331

Machine learning models have also emerged as a valuable approach for predicting the binding of small molecules to macromolecular targets, particularly nuclear receptors. nih.govresearchgate.netnih.govbohrium.com These models are trained on large datasets of known ligand-receptor interactions to learn the relationships between chemical structures and binding activity. nih.govresearchgate.netnih.govbohrium.com For a novel compound like this compound, such models could be used to rapidly screen for potential interactions across a wide range of receptors, prioritizing candidates for further computational and experimental validation. nih.govresearchgate.netnih.govbohrium.com

Pathway Prediction and Metabolite Annotation using Machine Learning

Machine learning is increasingly being utilized to predict the metabolic fate of chemical compounds and to aid in the annotation of unknown metabolites in complex biological samples. frontiersin.orgnih.gov These in silico approaches can provide valuable hypotheses about how a xenobiotic compound like this compound might be processed in a biological system.

Predicting the metabolic pathways a compound may enter is a significant challenge that machine learning is helping to address. frontiersin.orgnih.gov By analyzing the chemical structure of a molecule, machine learning algorithms, such as graph convolutional networks and random forests, can predict the classes of metabolic pathways it is likely to be involved in. oup.com These predictions are based on models trained on extensive databases of known metabolites and their associated pathways, like the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.govoup.com For this compound, such a prediction might suggest its involvement in pathways related to fatty acid metabolism or xenobiotic degradation.

The table below presents a hypothetical output from a machine learning-based pathway prediction tool for this compound.

Predicted Pathway ClassPrediction ScoreKey Structural Features Influencing Prediction
Xenobiotic Biodegradation and Metabolism0.85Cyclohexene ring, Butanoic acid side chain
Lipid Metabolism0.62Butanoic acid side chain
Amino Acid Metabolism0.21Carboxylic acid group

In the field of metabolomics, identifying all the chemical features in a sample is a major bottleneck. nih.gov Machine learning can assist in the annotation of unknown metabolites by predicting their properties, such as collision cross sections (CCS) in ion mobility-mass spectrometry. nih.govsemanticscholar.orgresearchgate.netacs.org These predicted properties can then be compared to experimental data to increase confidence in metabolite identification. nih.govsemanticscholar.orgresearchgate.netacs.org If this compound were to be metabolized, machine learning tools could help in the putative identification of its hydroxylated, carboxylated, or conjugated derivatives from complex LC-MS data by predicting their expected spectral features and chromatographic retention times. nih.gov

Metabolic Transformations and Environmental Fate

Biodegradation Pathways in Microorganisms and Environmental Systems

The biodegradation of "2-(Cyclohex-1-en-1-yl)butanoic acid" is presumed to follow pathways established for structurally similar compounds, involving the degradation of both the butanoic acid side chain and the cyclohexene (B86901) ring.

The degradation of "this compound" in microbial systems is expected to initiate with the metabolism of the butanoic acid side chain via a process analogous to fatty acid beta-oxidation. quora.comsmpdb.canih.govwikipedia.orgaocs.org This catabolic spiral involves a series of enzymatic reactions that sequentially shorten the alkyl chain.

Beta-Oxidation of the Butanoic Acid Side Chain:

The butanoic acid side chain is likely activated to its coenzyme A (CoA) thioester, "2-(Cyclohex-1-en-1-yl)butanoyl-CoA", by an acyl-CoA synthetase. This activated intermediate then enters the beta-oxidation cycle, which consists of four core reactions:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons of the butanoyl-CoA side chain.

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the beta-carbon.

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

Thiolytic Cleavage: A thiolase cleaves the beta-ketoacyl-CoA, releasing acetyl-CoA and a "cyclohex-1-en-1-yl"acetyl-CoA.

This cycle would be repeated, leading to the formation of "cyclohex-1-en-1-yl"carboxyl-CoA.

Aerobic Degradation of the Cyclohexene Ring:

Once the side chain is metabolized, the resulting "cyclohex-1-en-1-yl" moiety would undergo degradation. Aerobic pathways for cyclic compounds often involve the introduction of oxygen by monooxygenases or dioxygenases, leading to ring cleavage. For instance, the aerobic degradation of the related compound cyclohexane (B81311) carboxylic acid in various bacteria proceeds through hydroxylation and subsequent aromatization to form p-hydroxybenzoic acid, which is then funneled into central metabolic pathways.

Anaerobic Degradation of the Cyclohexene Ring:

Under anaerobic conditions, the degradation of the cyclohexene ring is more complex. Studies on cyclohexane carboxylic acid have revealed pathways that involve the initial activation to its CoA ester, followed by dehydrogenation to form cyclohex-1-ene-1-carboxyl-CoA. In some bacteria, this intermediate is further dehydrogenated to cyclohex-1,5-diene-1-carboxyl-CoA, which then undergoes ring cleavage. These anaerobic degradation pathways ultimately converge with the metabolism of aromatic compounds.

A proposed integrated degradation pathway for "this compound" is presented below:

StepProposed TransformationKey Enzyme Classes
Side Chain Degradation (Beta-Oxidation)
1"this compound" → "2-(Cyclohex-1-en-1-yl)butanoyl-CoA"Acyl-CoA Synthetase
2"2-(Cyclohex-1-en-1-yl)butanoyl-CoA" → "2-(Cyclohex-1-en-1-yl)"-2-butenoyl-CoAAcyl-CoA Dehydrogenase
3"2-(Cyclohex-1-en-1-yl)"-2-butenoyl-CoA → 3-Hydroxy-"2-(cyclohex-1-en-1-yl)"butanoyl-CoAEnoyl-CoA Hydratase
43-Hydroxy-"2-(cyclohex-1-en-1-yl)"butanoyl-CoA → 3-Keto-"2-(cyclohex-1-en-1-yl)"butanoyl-CoAHydroxyacyl-CoA Dehydrogenase
53-Keto-"2-(cyclohex-1-en-1-yl)"butanoyl-CoA → "Cyclohex-1-en-1-yl"acetyl-CoA + Acetyl-CoAThiolase
6"Cyclohex-1-en-1-yl"acetyl-CoA → "Cyclohex-1-en-1-yl"carboxyl-CoA + Acetyl-CoABeta-Oxidation (repeated)
Ring Degradation (Aerobic)
7"Cyclohex-1-en-1-yl"carboxyl-CoA → Hydroxylated/Aromatic Intermediates → Ring CleavageMonooxygenases, Dioxygenases
Ring Degradation (Anaerobic)
8"Cyclohex-1-en-1-yl"carboxyl-CoA → Cyclohex-1,5-diene-1-carboxyl-CoA → Ring CleavageDehydrogenases, Hydrolases

"this compound" possesses a chiral center at the second carbon of the butanoic acid chain, meaning it can exist as two enantiomers (R and S forms). While specific studies on the enantioselective biodegradation of this particular compound are not available in the reviewed literature, it is a well-established principle that microbial degradation of chiral xenobiotics is often enantioselective. nih.gov This selectivity arises from the stereospecific nature of the enzymes involved in the metabolic pathways. acs.org

Enzymes, such as the acyl-CoA synthetases and dehydrogenases that would initiate the degradation of "this compound", often exhibit a preference for one enantiomer over the other. nih.gov This can lead to one enantiomer being degraded more rapidly in the environment, while the other persists for a longer duration. Such enantioselective degradation has been observed for a wide range of chiral pollutants, including herbicides, pesticides, and pharmaceuticals. Therefore, it is highly probable that the biodegradation of "this compound" in soil and aquatic environments would also be an enantioselective process, though the preferred enantiomer and the degree of selectivity would depend on the specific microbial communities present.

Biotransformation in Biological Systems (excluding human metabolism and clinical data)

The biotransformation of "this compound" in model organisms is expected to mirror the microbial degradation pathways, primarily involving enzymatic modifications of the side chain and the cyclic core.

Based on the metabolic pathways of related xenobiotic carboxylic acids, the enzymatic transformation of "this compound" in model organisms would likely proceed through CoA conjugation followed by beta-oxidation. nih.govacs.org The key enzymes and expected metabolites are outlined below.

Enzymatic Transformations:

Acyl-CoA Synthetases: These enzymes would catalyze the initial activation of the carboxylic acid to its CoA thioester, a critical step for its subsequent metabolism. acs.org

Acyl-CoA Dehydrogenases: These flavin-dependent enzymes would catalyze the first dehydrogenation step in the beta-oxidation of the butanoyl-CoA side chain.

Enoyl-CoA Hydratases: These enzymes would add water across the double bond created in the previous step.

Hydroxyacyl-CoA Dehydrogenases: These NAD+-dependent enzymes would carry out the second oxidation step.

Thiolases: This class of enzymes would cleave the resulting beta-ketoacyl-CoA, shortening the side chain by two carbons.

Monooxygenases/Dioxygenases (in aerobic organisms): These would be crucial for the subsequent hydroxylation and cleavage of the cyclohexene ring.

Potential Metabolites:

The sequential action of these enzymes would produce a series of intermediate metabolites. The identification of these metabolites in model organisms would provide direct evidence for the proposed degradation pathway.

Putative MetabolitePrecursorEnzymatic Process
"2-(Cyclohex-1-en-1-yl)butanoyl-CoA""this compound"CoA Ligation
"Cyclohex-1-en-1-yl"acetyl-CoA"2-(Cyclohex-1-en-1-yl)butanoyl-CoA"Beta-Oxidation
"Cyclohex-1-en-1-yl"carboxylic Acid"Cyclohex-1-en-1-yl"acetyl-CoAHydrolysis/Further Oxidation
Hydroxylated Cyclohexane Derivatives"Cyclohex-1-en-1-yl"carboxylic AcidMonooxygenation
Aromatic derivatives (e.g., p-hydroxybenzoic acid)Hydroxylated Cyclohexane DerivativesDehydrogenation/Aromatization
Ring-cleavage productsAromatic derivativesDioxygenation

Environmental Transport and Distribution Processes

The movement and persistence of "this compound" in the environment are governed by abiotic processes such as hydrolysis and photolysis, in addition to biodegradation.

Hydrolysis:

The "this compound" molecule itself is not susceptible to hydrolysis under typical environmental pH conditions. However, if it were to form ester or amide derivatives, these could be subject to hydrolysis. youtube.comnih.gov The rate of hydrolysis would be dependent on pH and temperature, with catalysis by both acid and base. Given that the primary form is the carboxylic acid, direct hydrolysis is not considered a significant environmental fate process.

Photolysis:

The cyclohexene ring of "this compound" contains a carbon-carbon double bond, which can absorb ultraviolet (UV) radiation from sunlight. This absorption of light energy can lead to photochemical reactions, or photolysis. While specific photolysis studies for this compound are not available, unsaturated cyclic compounds can undergo various photochemical transformations, including isomerization, cyclization, and photooxidation, particularly in the presence of photosensitizers in surface waters. rsc.org The double bond is the most likely site of photochemical reactivity. However, the significance of photolysis as a degradation pathway for "this compound" in the environment has not been experimentally determined.

Sorption and Mobility in Soil and Water Systems

Direct experimental data on the sorption and mobility of this compound in soil and water systems are not readily found. Nevertheless, the behavior of analogous compounds suggests that it may be a toxic substance with the potential for bioaccumulation, indicating it could disrupt aquatic ecosystems. Therefore, it is advised that this compound should not be disposed of through drains. camachem.com

The mobility and sorption of organic compounds in soil are influenced by their chemical properties, such as water solubility and octanol-water partition coefficient (Kow), as well as soil characteristics like organic matter content and pH. For carboxylic acids, the pH of the environment is a critical factor as it determines the degree of ionization. In its anionic form, which would be prevalent in neutral to alkaline waters, this compound would be expected to be more water-soluble and thus more mobile in soil and water. Conversely, in acidic environments, it would be more likely to be in its non-ionized form, which would tend to sorb more strongly to soil organic matter.

Assessment of Environmental Persistence and Degradation Parameters

There is a lack of specific studies on the environmental persistence and degradation parameters of this compound. However, research on similar compounds provides some indication of potential degradation pathways.

Microorganisms have been shown to be capable of metabolizing related alicyclic acids. For example, various microorganisms isolated from mud, water, and soil samples have demonstrated the ability to grow using cyclohexane carboxylate as their sole carbon source. nih.gov The primary metabolic pathway for this saturated ring compound was identified as β-oxidation of the coenzyme A ester. nih.gov One particular strain, Alcaligenes W1, was found to metabolize cyclohexane carboxylate through a pathway involving hydroxylation and subsequent aromatization to p-hydroxybenzoate. nih.gov While this compound contains an unsaturated cyclohexene ring and a butanoic acid side chain, it is plausible that similar microbial degradation processes, such as β-oxidation of the carboxylic acid side chain and enzymatic attack on the cyclohexene ring, could occur.

The presence of a double bond in the cyclohexene ring of this compound might make it more susceptible to certain enzymatic degradation pathways compared to its saturated analogue, cyclohexane carboxylic acid. The degradation of polyene carboxylic acids has been observed in isolates from soil, indicating that the structural motifs present in this compound can be targeted by microbial enzymes. mdpi.com

It is important to note that without specific experimental data for this compound, these discussions remain speculative. Detailed studies are required to determine its actual sorption coefficients (Koc), half-life in different environmental compartments, and the specific metabolic pathways involved in its degradation.

Table of Related Compounds and their Environmental Relevance

Compound NameCAS NumberRelevance to Environmental Fate
Cyclohexene Carboxylic Acid636-82-8General information suggests potential for bioaccumulation. camachem.comnih.gov
Cyclohexane Carboxylic Acid98-89-5Microbial degradation pathways have been studied. nih.gov
3-Cyclohexene-1-carboxylic acid4771-80-6Structurally similar compound. nist.gov
1-Cyclohexene-1-carboxylic acid636-82-8Structurally similar compound. nist.gov

Potential Industrial and Non Medical Applications

Role as Chemical Intermediates in Fine Chemical Synthesis

As a functionalized cyclohexene (B86901) derivative, 2-(Cyclohex-1-en-1-yl)butanoic acid can serve as a valuable intermediate in the synthesis of more complex molecules. The presence of both a double bond within the cyclohexene ring and a carboxylic acid group provides two reactive sites for a variety of chemical transformations.

Research into related cyclohexene compounds demonstrates their utility as building blocks in organic synthesis. nus.edu.sgnih.gov For instance, cyclohexene itself is a precursor for the production of adipic acid, a key monomer in the manufacturing of nylon. nus.edu.sg The oxidation of cyclohexene can yield a range of valuable products, including cyclohexene oxide, which is a crucial raw material for epoxy resins. nus.edu.sg

While specific, large-scale industrial processes starting from this compound are not widely documented, its structure suggests potential pathways for creating novel fine chemicals. The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, while the double bond can undergo reactions such as hydrogenation, halogenation, or epoxidation. A French study from 1966 detailed the synthesis of 2-(1-cyclohexenyl)-butyric acid, indicating its availability for further chemical exploration. chemicalbook.com The development of synthetic routes utilizing such bifunctional molecules is a continuous effort in the field of fine chemical synthesis, aiming to produce compounds with unique properties and applications.

A related compound, 2-(cyclohex-1′-enyl)cyclohexanone, is a significant intermediate in the synthesis of o-phenylphenol, which has wide applications in the production of dyes, surfactants, and fire retardants. google.com This highlights the industrial importance of the cyclohexenyl moiety as a structural motif in the synthesis of valuable chemicals.

Applications in the Flavor and Fragrance Industry

The flavor and fragrance industry often utilizes esters of carboxylic acids to create a wide array of scents. While direct evidence for the use of this compound itself in this industry is limited, the structural class to which it belongs is of significant interest to perfumers.

Esters derived from butanoic acid and various alcohols are known for their fruity and pleasant odors. For example, esters of 2-ethyl-2-methyl-butanoic acid are described as valuable fragrances capable of imparting green, fruity, minty, woody, and floral notes to perfume compositions. epo.org Similarly, cyclohexyl esters of butanoic acid, such as cyclohexyl butyrate (B1204436), are used as fragrance ingredients. ctfassets.net

The organoleptic properties of esters derived from this compound have not been extensively reported. However, given the general characteristics of related compounds, it is plausible that its esters could possess unique and desirable fragrance profiles. The combination of the cyclic structure and the butanoic acid chain could lead to complex and novel scents. Further research and sensory evaluation would be necessary to determine their potential contribution to the perfumer's palette.

Related Fragrance Compound CAS Number Odor Profile Source
Cyclohexyl butyrate1551-44-6Fruity ctfassets.net
Esters of 2-ethyl-2-methyl-butanoic acidN/AGreen, fruity, minty, woody, floral epo.org

Uses in Agricultural Chemistry

In agricultural chemistry, certain carboxylic acids and their derivatives have been investigated for their roles as plant growth regulators or as intermediates in the synthesis of agrochemicals like herbicides and fungicides.

Research has shown that cyclohexanecarboxylic acid, a saturated analogue of a derivative of the title compound, can act as a plant growth stimulant. nih.gov A study on bush beans (Phaseolus vulgaris) demonstrated that foliar application of cyclohexanecarboxylic acid resulted in increased vegetative growth and pod production. nih.gov The study suggested that the glucose and aspartate conjugates of the acid are likely the active forms responsible for the growth stimulation. nih.gov This finding points to the potential of cyclohexyl-containing carboxylic acids in agricultural applications.

Furthermore, some fungicides with an imidazoline-containing structure are derived from ethylenediamine, which in turn can be reacted with carboxylic acids to form various derivatives. wikipedia.org While a direct link to this compound is not established, the reactivity of its carboxylic acid group makes it a potential candidate for the synthesis of novel agrochemical compounds. The development of new plant growth regulators and pesticides is a continuous process, and the exploration of diverse chemical structures, including those of cyclohexene carboxylic acids, is an important aspect of this research.

Material Science and Polymer Chemistry Applications

The bifunctional nature of this compound suggests its potential utility as a monomer or a modifying agent in polymer chemistry and material science. The carboxylic acid group can participate in condensation polymerization reactions to form polyesters or polyamides, while the cyclohexene ring offers a site for cross-linking or other post-polymerization modifications.

Polyesters are typically formed from the reaction between a dicarboxylic acid and a diol. passmyexams.co.uk While this compound is a monocarboxylic acid, it could potentially be used to control polymer chain length or to introduce specific functionalities at the chain ends. Furthermore, the double bond in the cyclohexene ring could be exploited for radical polymerization or for creating cross-linked polymer networks, which can enhance the mechanical and thermal properties of materials.

The synthesis of polymers from monomers containing cyclic structures is an active area of research. For example, the ring-opening copolymerization of cyclohexene oxide and carbon dioxide can produce polycarbonates with high glass transition temperatures and good thermal stability. acs.org Although this involves a different functional group on the cyclohexene ring, it illustrates the utility of the cyclohexene scaffold in creating polymers with desirable properties. The incorporation of a molecule like this compound into a polymer backbone could impart unique characteristics, such as altered solubility, adhesion, or thermal behavior. However, specific research on the polymerization of this compound has not been prominently reported.

Q & A

Q. Methodological Considerations :

  • Catalyst Selection : Chiral ligands (e.g., (R)-1TA) and bases (n-BuLi) are critical for stereochemical control .
  • Temperature : Lower temperatures (-78°C) minimize side reactions and improve enantioselectivity .
  • Purification : Column chromatography with gradients like 1-2% methanol in dichloromethane ensures high purity .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 5.63 ppm (cyclohexene proton) and δ 2.82 ppm (methine proton adjacent to the carboxylic acid) confirm structural motifs .
    • ¹³C NMR : Signals at δ 179.9 ppm (carboxylic acid carbonyl) and δ 134.4/125.6 ppm (cyclohexene carbons) validate connectivity .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500-3000 cm⁻¹ (O-H stretch) indicate carboxylic acid functionality .
  • HRMS : Accurate mass measurement (e.g., [M-H]⁻ at m/z 167.1072) confirms molecular formula (C₁₀H₁₅O₂) .

Advanced Tip : Use chiral stationary phases (e.g., Chiralcel® OD-H) in HPLC to resolve enantiomers and quantify er values .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Hazard Classification :
    • Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3) .
  • PPE Requirements :
    • Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Use fume hoods to avoid inhalation of aerosols .
  • Emergency Measures :
    • For skin contact: Wash with soap/water for 15 minutes; consult a physician .
    • For inhalation: Move to fresh air and administer oxygen if needed .

Advanced Consideration : Conduct reactivity hazard assessments (e.g., thermal stability tests) under controlled conditions to evaluate decomposition products like CO or NOx .

How can enantioselective synthesis of this compound be optimized for industrial-scale applications?

Q. Advanced Research Focus

  • Catalyst Optimization : Screen chiral phosphoramidite ligands (e.g., (R)-1TA) to enhance enantiomeric ratios .
  • Solvent Effects : THF outperforms DMF or DMSO in stabilizing intermediates during alkylation .
  • Scalability :
    • Use continuous flow reactors to maintain low temperatures (-78°C) and improve mixing efficiency.
    • Monitor reaction progress via in-line FTIR to detect byproducts early .

Data-Driven Approach : Compare yields and er values across batch vs. flow systems to identify bottlenecks .

How should researchers address contradictions in spectroscopic data or yields between different synthetic methods?

Q. Advanced Research Focus

  • Root-Cause Analysis :
    • Impurity Profiling : Use LC-MS to identify side products (e.g., diastereomers or decarboxylated derivatives) .
    • Reaction Monitoring : Employ real-time NMR or Raman spectroscopy to track intermediate formation .
  • Case Study :
    • Knoevenagel condensation may yield racemic mixtures (50:50 er) due to lack of chiral control, whereas enantioselective alkylation achieves >90:10 er .
    • Discrepancies in reported yields (e.g., 70% vs. 94%) may stem from purification efficiency or solvent choice .

Resolution Strategy : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst loading) to isolate variables .

What methodologies are used to evaluate the biological activity of this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays :
    • Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods to measure IC₅₀ values .
  • Receptor Binding Studies :
    • Radioligand displacement assays (e.g., with ³H-labeled arachidonic acid) quantify affinity for pro-inflammatory targets .
  • Toxicity Profiling :
    • Conduct OECD Guideline 406 skin sensitization tests (e.g., Local Lymph Node Assay) to assess allergenic potential .

Data Interpretation : Correlate structural features (e.g., cyclohexene ring planarity) with bioactivity trends observed in analogs .

How does this compound compare structurally and reactively to its analogs?

Advanced Research Focus
Structural and Functional Comparison :

Compound NameKey FeaturesReactivity Differences
2-(Cyclohex-1-en-1-yl)acetic acidShorter alkyl chain; higher electrophilicity at β-carbon .More prone to Michael addition reactions .
2-Cyclohexen-1-yl acetateEster group reduces acidity; undergoes hydrolysis to acetic acid derivatives .Less stable under basic conditions .
Amino(cyclohex-2-en-1-yl)acetic acidAmino group enables peptide coupling; potential neuroactive properties .pH-dependent solubility and reactivity .

Mechanistic Insight : The butanoic acid chain in this compound enhances steric hindrance, reducing nucleophilic attack compared to shorter-chain analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.